2-(1-Benzofuran-3-yl)-1-propanol

Description

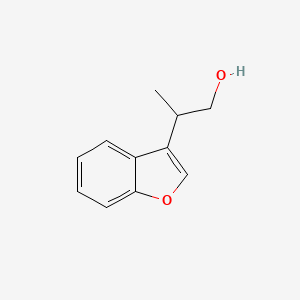

2-(1-Benzofuran-3-yl)-1-propanol is a benzofuran-derived secondary alcohol with the molecular formula C₁₁H₁₂O₂. The compound features a benzofuran ring system (a fused benzene and furan heterocycle) attached to a three-carbon chain terminating in a hydroxyl group.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-(1-benzofuran-3-yl)propan-1-ol |

InChI |

InChI=1S/C11H12O2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,12H,6H2,1H3 |

InChI Key |

QTPQGNQNYRLMKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1=COC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons with Analogous Compounds

Benzofuran Derivatives with Varied Substituents

- 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate (C₁₇H₁₆O₄S): This tosylate ester derivative (CAS 26278-25-1) shares the benzofuran-3-yl moiety but replaces the propanol hydroxyl group with a sulfonate ester. The tosylate group enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the propanol’s hydroxyl group enables hydrogen bonding and derivatization (e.g., esterification) .

3-(1-Benzofuran-2-yl)-5-substituted aryl-1,2-oxazole :

These compounds () incorporate an oxazole ring, introducing additional nitrogen-based polarity and aromaticity. The oxazole enhances antioxidant and antibacterial activities compared to simpler alcohols, as demonstrated by nitric oxide scavenging assays (EC₅₀ values comparable to ascorbic acid) .

Propanol Derivatives with Aromatic Substituents

- 1-(4-Methylphenyl)-1-propanol (C₁₀H₁₄O): This non-benzofuran propanol derivative () lacks the fused heterocycle, resulting in lower molecular weight and reduced aromatic stacking interactions. Such structural simplicity may correlate with lower melting points and altered solubility compared to benzofuran-containing analogs .

- Syn-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol: A patented non-racemic propanol derivative () highlights the pharmacological importance of stereochemistry. Enantiomeric purity in such compounds often dictates binding affinity to biological targets, suggesting similar considerations for 2-(1-benzofuran-3-yl)-1-propanol if chiral .

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from related compounds:

- Melting Points: Benzofuran derivatives like 1-(1-benzofuran-5-yl)-2-bromo-1-ethanone (CAS 844891-02-7) exhibit higher melting points (77–79°C, ) due to aromatic stacking, suggesting similar trends for the propanol analog.

- Solubility: The hydroxyl group in propanol derivatives improves water solubility compared to esters (e.g., 3-phenylpropyl benzoate, ), which are more lipophilic .

Data Tables

Table 1: Structural Comparison of Benzofuran Derivatives

Table 2: Physicochemical Properties of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.